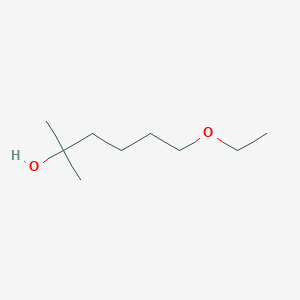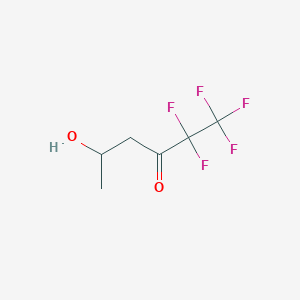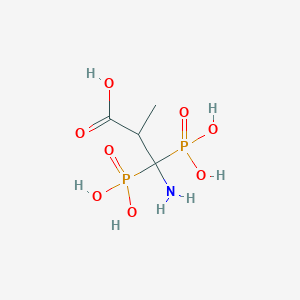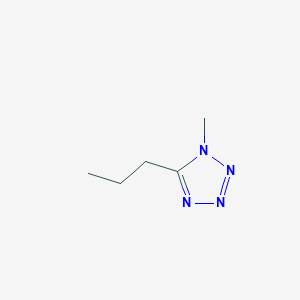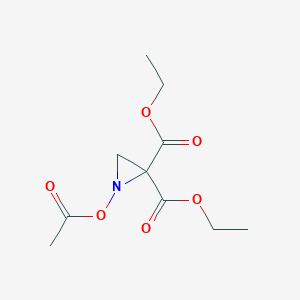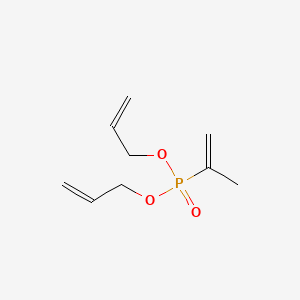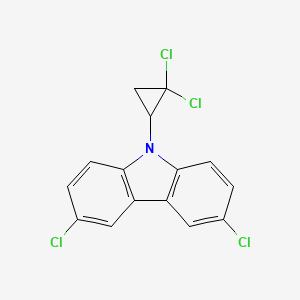![molecular formula C11H22O2Si B14366872 2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 90134-46-6](/img/structure/B14366872.png)
2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C11H22O2Si. It is a derivative of 2-pentyn-1-ol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is commonly used in organic synthesis as a building block and protecting group for alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of 2-pentyn-1-ol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-Pentyn-1-ol+TBDMS-Cl+Base→2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or Lindlar’s catalyst are employed.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of deprotected alcohols or other functionalized derivatives.
Scientific Research Applications
2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl functionality during various chemical transformations, preventing unwanted side reactions. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions using reagents like TBAF.
Comparison with Similar Compounds
Similar Compounds
2-Pentyn-1-ol: The parent compound without the TBDMS protection.
2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-: A similar compound with a diphenylsilyl protecting group.
5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol: A related compound with a methyl group at the 2-position.
Uniqueness
The uniqueness of 2-pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- lies in its specific protecting group, which offers stability and selectivity in various chemical reactions. The TBDMS group is particularly advantageous due to its resistance to acidic and basic conditions, making it a preferred choice in multi-step organic syntheses.
Properties
CAS No. |
90134-46-6 |
|---|---|
Molecular Formula |
C11H22O2Si |
Molecular Weight |
214.38 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxypent-2-yn-1-ol |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,8-10H2,1-5H3 |
InChI Key |
HHKHLMZEHVBXRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol](/img/structure/B14366791.png)
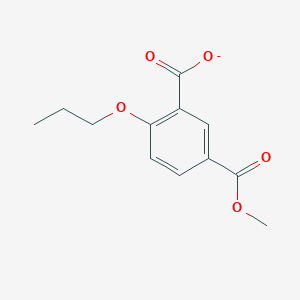
![3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B14366798.png)
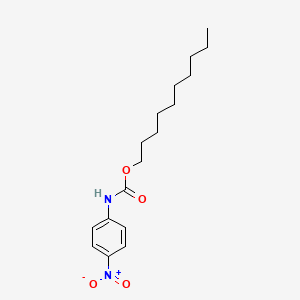
![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)

